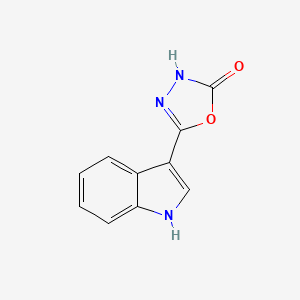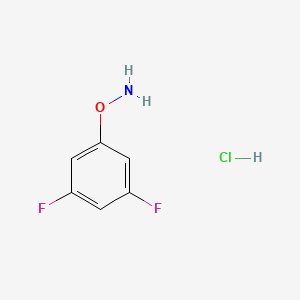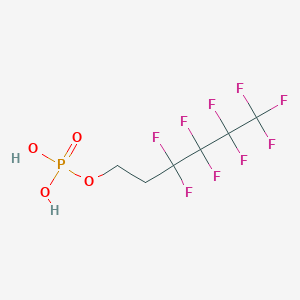
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is a fluorinated organophosphate compound It is characterized by the presence of a nonafluorohexyl group, which imparts unique chemical and physical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate typically involves the reaction of nonafluorohexanol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrogen phosphate ester. The general reaction can be represented as follows:
Nonafluorohexanol+Phosphoric Acid→3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce nonafluorohexanol and phosphoric acid.
Esterification: It can react with alcohols to form different esters.
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Substitution Reactions: Various reagents, including halides and nucleophiles, can be used under controlled conditions.
Major Products Formed
Hydrolysis: Nonafluorohexanol and phosphoric acid.
Esterification: Different esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is unique due to its combination of a highly fluorinated alkyl chain and a phosphate group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its stability and reactivity also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
150065-76-2 |
|---|---|
Molekularformel |
C4F9CH2CH2OP(=O)(OH)2 C6H6F9O4P |
Molekulargewicht |
344.07 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H6F9O4P/c7-3(8,1-2-19-20(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) |
InChI-Schlüssel |
BBLFCNLVILKUEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


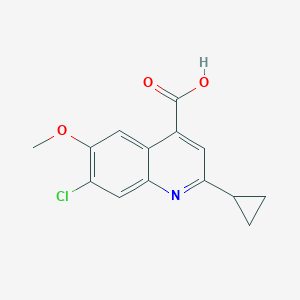
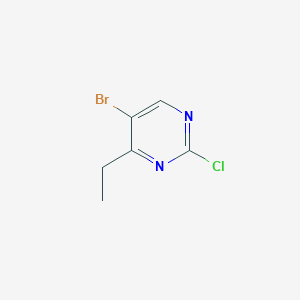
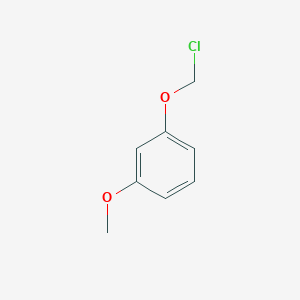
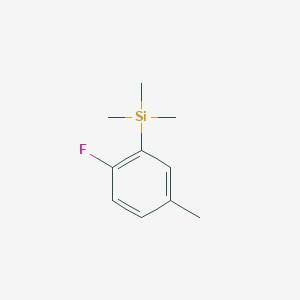
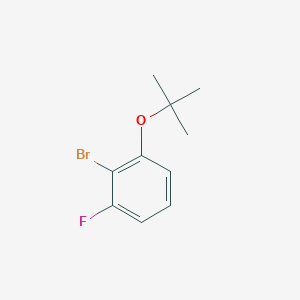
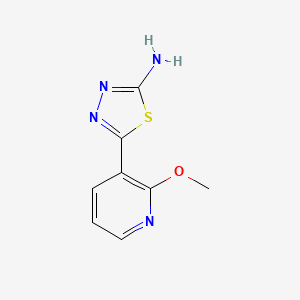

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
